![molecular formula C15H19NO2 B1408342 Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate CAS No. 1656294-85-7](/img/structure/B1408342.png)
Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate
Overview
Description
Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate, commonly known as MPTP, is a toxic compound that has been extensively studied in the field of neuroscience. MPTP was first synthesized in 1977 as a byproduct of a synthetic heroin production. It was later discovered that MPTP causes severe damage to the dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease.
Scientific Research Applications
Enzyme Interaction and Neurotoxicity Studies
Research has demonstrated the interactions of structurally related compounds of Methyl 1-[(4-Methylphenyl)Methyl]-1,2,3,6-Tetrahydropyridine-4-Carboxylate with enzymes like monoamine oxidase (MAO). For example, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), an analogue, is oxidized to a neurotoxic metabolite by MAO B. Such studies help in identifying compounds that could be neurotoxic due to enzyme interactions (Gibb et al., 1987).
Synthesis and Molecular Structure Analysis
The synthesis and structure analysis of tetrahydropyridine derivatives are significant in understanding their chemical properties and potential applications. For instance, the molecular structure of specific derivatives like 1-methyl-2-(4-nitrophenylimino)-4-phenyl-1,2,5,6-tetrahydropyridine has been studied to understand the conformation of the hydropyridine ring and its chemical behavior (Soldatenkov et al., 2001).
Pharmacological Characteristics
Tetrahydropyridines, including compounds similar to this compound, have been extensively researched for their pharmacological properties. These studies include the synthesis of derivatives and their in vitro, ex vivo, and in vivo assays, which contribute to understanding their potential as drug candidates (Mateeva et al., 2005).
Neurological Effects and Parkinsonism Models
Some analogues of this compound have been used to model Parkinsonism in animals. These studies explore the neurological effects and potential for understanding Parkinson's disease. For instance, MPTP's active metabolite has been shown to inhibit complex I, leading to impaired activity in the substantia nigra pars compacta and other brain tissues in Parkinson's disease patients (Vanitallie, 2008).
properties
IUPAC Name |
methyl 1-[(4-methylphenyl)methyl]-3,6-dihydro-2H-pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-12-3-5-13(6-4-12)11-16-9-7-14(8-10-16)15(17)18-2/h3-7H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMFNOGKVMAUJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(=CC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901125355 | |
Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-[(4-methylphenyl)methyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901125355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1656294-85-7 | |
Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-[(4-methylphenyl)methyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1656294-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-[(4-methylphenyl)methyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901125355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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